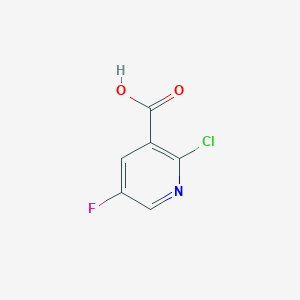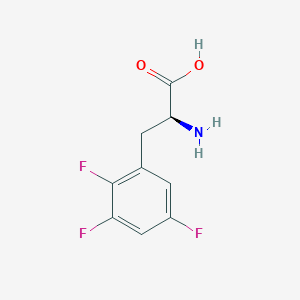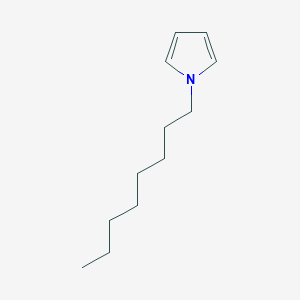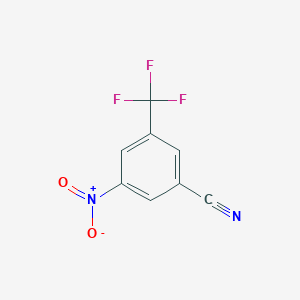
2-氯-5-氟烟酸
概述
描述
2-Chloro-5-fluoronicotinic acid is a chemical compound with the empirical formula C6H3ClFNO2 and a molecular weight of 175.54 . It is a solid substance and is used for research and development purposes . It has been noted for its special chemical properties and medicinal activity, and is an intermediate for many pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of 2-Chloro-5-fluoronicotinic acid involves several steps. In one method, N2 gas is added to a round-bottom flask containing degassed DMF, Pd(OAc)2, PPh3, and degassed Et3N .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoronicotinic acid can be represented by the SMILES stringO=C(O)C1=CC(Cl)=NC=C1F . The InChI representation is 1S/C6H3ClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) . Physical And Chemical Properties Analysis
2-Chloro-5-fluoronicotinic acid is a solid substance . It has a melting point of 141-142°C . The predicted density is 1.576±0.06 g/cm3 .科学研究应用
合成关键药用中间体
2-氯-5-氟烟酸在合成关键药用中间体中发挥着至关重要的作用。其中一个应用是制备2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲氨基]-5-氟烟酸,通过一系列化学反应实现,包括钯催化的氰化和区域选择性氯化。这个过程展示了该化合物在复杂有机合成中的实用性以及在制药制造中的重要性 (Wang et al., 2006)。
杀虫剂和药物合成的前体
2-氯-5-氟烟酸也被确定为合成各种杀虫剂和药物的关键前体。对罗多克氏红球菌ZJB-09149等菌株的研究突显了它在生物转化过程中的作用,特别是将2-氯-3-氰基吡啶转化为2-氯烟酸,在工业应用中具有重要意义 (Jin et al., 2011)。
在细菌抑制中的作用
已经探索了2-氯-5-氟烟酸及其类似物的抗菌性能,揭示了它们在抑制细菌生长方面的潜力。研究表明,像5-氟烟酸这样的化合物可以抑制各种细菌物种的生长,如链球菌、金黄色葡萄球菌和大肠杆菌。这表明了在抗微生物治疗中的潜在应用或作为抗菌剂中的组分 (Streightoff, 1963)。
分子对接和抗菌活性
通过对相关化合物2-氯-5-氟酚进行分子对接研究,进一步研究显示其对各种细菌菌株具有强大的抗菌活性。这表明2-氯-5-氟烟酸衍生物在针对细菌感染的药物中具有潜在应用 (Vidhya et al., 2020)。
在镧系配位化合物中的应用
该化合物在合成镧系配位化合物中也具有价值。涉及镧系金属(III)硝酸盐和5-氟烟酸的研究已经导致了具有潜在应用于材料科学和催化领域的新镧系配位化合物的创造 (Cui et al., 2016)。
安全和危害
2-Chloro-5-fluoronicotinic acid is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
While specific future directions for 2-Chloro-5-fluoronicotinic acid are not provided in the search results, it is noted that halogen-containing compounds are becoming increasingly important in medicinal chemistry . This suggests that 2-Chloro-5-fluoronicotinic acid may have potential applications in the development of new drugs and therapies.
作用机制
Target of Action
The primary target of 2-Chloro-5-fluoronicotinic acid is the RAD51 protein . RAD51 is a core factor for homologous recombination, a process that repairs DNA double-strand breaks . This protein is often overexpressed in breast cancer cells .
Mode of Action
2-Chloro-5-fluoronicotinic acid interacts with its target, RAD51, by modifying the secondary structure of the protein . The compound is used to modify a truncated peptide, BRC4 (1523-1537), which has a high binding free energy targeting RAD51 . The modification of BRC4 (1523-1537) with 2-Chloro-5-fluoronicotinic acid significantly influences the secondary structure of RAD51 (181-200), with a binding constant of 1.1×10^4 L·mol^-1 .
Biochemical Pathways
The interaction of 2-chloro-5-fluoronicotinic acid with rad51 suggests that it may influence the homologous recombination pathway . This pathway is necessary for DNA double-strand breaks repair and replication fork protection activities .
Pharmacokinetics
The compound’s molecular weight is 17554 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The interaction of 2-Chloro-5-fluoronicotinic acid with RAD51 can potentially inhibit the formation of the presynaptic complex, a core intermediate in homologous recombination . This could reduce the efficiency of homologous recombination in breast cancer cells, thereby inhibiting their proliferation .
生化分析
Biochemical Properties
2-Chloro-5-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, where it acts as an inhibitor. This inhibition can affect the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, 2-Chloro-5-fluoronicotinic acid can bind to specific protein receptors, influencing their conformation and function .
Cellular Effects
The effects of 2-Chloro-5-fluoronicotinic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. In various cell types, 2-Chloro-5-fluoronicotinic acid has been shown to induce apoptosis, inhibit cell proliferation, and alter cellular differentiation .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoronicotinic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the metabolic pathway. Additionally, 2-Chloro-5-fluoronicotinic acid can interact with DNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoronicotinic acid have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 2-Chloro-5-fluoronicotinic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoronicotinic acid in animal models have been studied to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity. In animal studies, 2-Chloro-5-fluoronicotinic acid has demonstrated a threshold effect, where doses above a certain level result in significant physiological changes, including liver and kidney damage. These studies highlight the importance of dosage optimization for potential therapeutic use .
Metabolic Pathways
2-Chloro-5-fluoronicotinic acid is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), affecting the synthesis and degradation of NAD+. These interactions can alter metabolic flux and influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-fluoronicotinic acid is transported and distributed through specific transporters and binding proteins. It can interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its movement across cellular membranes. The compound’s distribution is influenced by its binding affinity to plasma proteins, which can affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluoronicotinic acid is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions can affect its activity and function, leading to changes in cellular processes .
属性
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADTZFXZAITIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465724 | |
| Record name | 2-chloro-5-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38186-88-8 | |
| Record name | 2-Chloro-5-fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)







![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)


